[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
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Overview
Description
[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethoxyaniline with an appropriate acylating agent to form an intermediate, which is then reacted with 5-bromopyridine-3-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are being explored for their potential to treat various diseases, including cancer and infectious diseases. Its unique chemical properties allow for the development of drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of [2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-chloropyridine-3-carboxylate
- [2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-fluoropyridine-3-carboxylate
Uniqueness
Compared to similar compounds, [2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific substitution reactions. This makes it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5/c1-22-13-4-12(5-14(6-13)23-2)19-15(20)9-24-16(21)10-3-11(17)8-18-7-10/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYQQYUBILGJSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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